molecular formula C8H17NaO3 B13962274 Sodium 2-(2-butoxyethoxy)ethanolate CAS No. 38321-18-5

Sodium 2-(2-butoxyethoxy)ethanolate

Cat. No.: B13962274
CAS No.: 38321-18-5
M. Wt: 184.21 g/mol
InChI Key: KAJZHZHQGRIPIC-UHFFFAOYSA-N
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Description

Sodium 2-(2-butoxyethoxy)ethanolate is an organic sodium salt with the molecular formula C8H17NaO3 and a molecular weight of 184.209 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-(2-butoxyethoxy)ethanolate can be synthesized through the reaction of 2-(2-butoxyethoxy)ethanol with sodium metal. The reaction typically involves dissolving sodium metal in anhydrous ethanol and then adding 2-(2-butoxyethoxy)ethanol to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazards .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully monitored. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(2-butoxyethoxy)ethanolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-(2-butoxyethoxy)ethanolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-(2-butoxyethoxy)ethanolate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • Sodium ethoxide (C2H5ONa)
  • Sodium methoxide (CH3ONa)
  • Sodium tert-butoxide (C4H9ONa)

Comparison: Sodium 2-(2-butoxyethoxy)ethanolate is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain sodium alkoxides. This makes it particularly useful in reactions requiring specific steric and electronic effects .

Properties

CAS No.

38321-18-5

Molecular Formula

C8H17NaO3

Molecular Weight

184.21 g/mol

IUPAC Name

sodium;2-(2-butoxyethoxy)ethanolate

InChI

InChI=1S/C8H17O3.Na/c1-2-3-5-10-7-8-11-6-4-9;/h2-8H2,1H3;/q-1;+1

InChI Key

KAJZHZHQGRIPIC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCC[O-].[Na+]

physical_description

Liquid

Origin of Product

United States

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